molecular formula C12H17N B183658 N-(4-ethylbenzyl)cyclopropanamine CAS No. 892576-76-0

N-(4-ethylbenzyl)cyclopropanamine

Cat. No.: B183658
CAS No.: 892576-76-0
M. Wt: 175.27 g/mol
InChI Key: VOSDUSSQDGEUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethylbenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a benzyl group substituted with an ethyl moiety at the para position. For instance, substituted N-(benzyl)cyclopropanamines are pivotal in palladium-catalyzed cross-coupling reactions () and hydrogenation processes for agrochemicals ().

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)9-13-12-7-8-12/h3-6,12-13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSDUSSQDGEUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405981
Record name N-(4-ethylbenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892576-76-0
Record name N-(4-ethylbenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Typical conditions involve combining cyclopropanamine with 4-ethylbenzyl chloride or bromide in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base, such as sodium carbonate or potassium hydroxide, is often added to deprotonate the amine and drive the reaction forward. For example, a protocol analogous to those in the literature employs sodium carbonate in 1,4-dioxane at 80°C under nitrogen, achieving moderate yields. Elevated temperatures (80–110°C) and inert atmospheres are critical to minimizing side reactions, such as over-alkylation or elimination.

Challenges and Side Reactions

The steric bulk of the cyclopropane ring can hinder nucleophilic attack, necessitating prolonged reaction times or excess amine. Competing elimination pathways may also arise, particularly with secondary or tertiary halides. To mitigate this, stepwise addition of the halide and strict temperature control are recommended.

Reductive Amination of 4-Ethylbenzaldehyde with Cyclopropanamine

Reductive amination offers a two-step pathway: condensation of 4-ethylbenzaldehyde with cyclopropanamine to form an imine intermediate, followed by reduction to the secondary amine.

Catalytic Hydrogenation vs. Borohydride Reduction

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) is a common approach. This method provides high selectivity for the desired amine but requires specialized equipment. Alternatively, sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) in methanol or ethanol at 0–25°C offers a simpler setup. For instance, NaBH3CN in methanol at 25°C reduces the imine efficiently, though yields depend on the stability of the intermediate.

Substrate Compatibility

The electron-donating ethyl group on the benzaldehyde enhances imine stability, facilitating higher yields compared to unsubstituted analogues. However, over-reduction to the primary amine remains a concern, necessitating precise stoichiometric control.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable modular construction of the target molecule. The Suzuki-Miyaura coupling, in particular, has been adapted to introduce the cyclopropane ring via boronic ester intermediates.

Suzuki-Miyaura Coupling Protocol

A representative procedure involves reacting 4-ethylbenzyl bromide with a cyclopropane-bearing boronic ester (e.g., cyclopropanamine boronate) in the presence of a palladium catalyst. For example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) with sodium carbonate in 1,4-dioxane at 110°C achieves coupling in 10 minutes. Table 1 summarizes key reaction parameters from analogous protocols.

Table 1: Palladium-Catalyzed Cross-Coupling Conditions

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh3)4Na2CO31,4-Dioxane11083
Pd(dppf)Cl2K3PO4DMF/H2O9065
Pd(OAc)2/XPhosCs2CO3Dioxane/H2O10069

Mechanistic Insights

The oxidative addition of the aryl halide to palladium(0) initiates the cycle, followed by transmetallation with the boronic ester. Reductive elimination yields the coupled product. Bulky ligands like XPhos enhance selectivity for sterically hindered substrates.

Gabriel Synthesis Approach

The Gabriel synthesis provides an alternative route via phthalimide protection, alkylation, and subsequent deprotection.

Stepwise Procedure

  • Protection : Cyclopropanamine reacts with phthalic anhydride to form N-cyclopropylphthalimide.

  • Alkylation : The phthalimide is alkylated with 4-ethylbenzyl bromide using a base (e.g., K2CO3) in DMF at 60–80°C.

  • Deprotection : Hydrazine or methylamine cleaves the phthalimide group, releasing the free amine.

Limitations

While this method avoids over-alkylation, the harsh deprotection conditions (e.g., hydrazine reflux) may degrade sensitive substrates. Yields rarely exceed 50% for cyclopropane-containing analogues.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

MethodYield Range (%)SelectivityScalabilityCost
Alkylation40–65ModerateHighLow
Reductive Amination55–75HighModerateMedium
Suzuki-Miyaura Coupling65–83HighLowHigh
Gabriel Synthesis30–50LowModerateMedium

Key Trade-offs

  • Alkylation : Cost-effective but suffers from side reactions.

  • Suzuki-Miyaura : High selectivity but requires expensive catalysts.

  • Reductive Amination : Balances yield and practicality for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylbenzyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
N-(4-ethylbenzyl)cyclopropanamine serves as a versatile building block in organic synthesis. Its structural features allow it to act as a precursor for more complex molecules, facilitating the development of new materials and catalysts. The compound can undergo various chemical reactions, including nucleophilic substitutions, which are essential for synthesizing diverse organic compounds.

Biological Research

Biochemical Reagent:
In proteomics, this compound is utilized as a biochemical reagent. Its ability to interact with biological macromolecules makes it valuable for studying binding properties and mechanisms of action related to various biological targets. This application is crucial for understanding protein interactions and cellular processes.

Potential Pharmacological Properties:
Though not widely used therapeutically, research into this compound's pharmacological properties is ongoing. Investigations focus on its effects on neurotransmitter systems and its potential as a lead compound for drug development. The compound's amine group allows for hydrogen bonding and ionic interactions, which may influence the function of proteins and other biomolecules .

Environmental Science

Tracer or Marker:
In environmental studies, this compound could serve as a tracer or marker due to its low toxicity to aquatic organisms. This property makes it suitable for pollution management applications, where tracking the movement and degradation of pollutants is essential.

Analytical Chemistry

Reference Compound:
The compound can be employed as a standard or reference material in various analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC). Its consistent properties make it an essential tool for calibration and validation in analytical methods.

Summary of Applications

Field Application
Organic Chemistry Building block for synthesizing complex molecules
Biology Biochemical reagent; potential drug development
Environmental Science Tracer for pollution studies; low toxicity
Analytical Chemistry Reference compound in analytical techniques

Case Studies and Research Findings

  • Synthesis Methods:
    The synthesis of this compound typically involves reacting 4-ethylbenzyl chloride with cyclopropylamine under basic conditions. Common solvents include dichloromethane or toluene, with bases like sodium hydroxide facilitating the nucleophilic substitution .
  • Biological Activity Studies:
    Research has indicated that this compound may interact with specific biological targets, influencing their activity. Studies are ongoing to establish structure-activity relationships (SAR) that could lead to the identification of novel therapeutic agents .
  • Environmental Applications:
    The compound's low toxicity profile has been explored in studies aimed at assessing its utility as an environmental marker, particularly in aquatic ecosystems where monitoring pollutant levels is critical.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets. The cyclopropane ring and benzyl group allow it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Variations

Compound Name Substituent(s) on Benzyl Ring Key Structural Features Reference
N-(4-Methylbenzyl)cyclopropanamine 4-methyl Simpler alkyl chain; reduced steric hindrance
N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine 4-morpholinyl Heterocyclic group introduces polarity
N-(3,4-Dimethylbenzyl)cyclopropanamine 3,4-dimethyl Increased steric hindrance; electron-donating groups
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-chloro, 2-isopropyl Halogen and bulky alkyl substituents
N-(Phenyl(pyridin-4-yl)methyl)cyclopropanamine Pyridinyl-phenyl Heteroaromatic system; enhanced π-π interactions

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky substituents (e.g., isopropyl in or morpholinyl in ) may hinder synthetic accessibility or binding in biological systems compared to the ethyl group.
  • Polarity : Morpholine and pyridine derivatives () introduce polar sites, influencing solubility and intermolecular interactions.

Key Observations :

  • Catalyst Efficiency : Platinum catalysts () may offer selectivity for hydrogenation, whereas Pd-based methods () enable diverse aryl-amine couplings but with moderate yields.
  • Scalability : Continuous flow systems () could enhance reproducibility for simpler analogs like the methyl-substituted derivative, but applicability to ethyl-substituted variants remains unexplored.

Key Observations :

  • Stability : Ethyl and methyl derivatives () are likely more stable than nitro-substituted analogs (), which may decompose under extreme conditions.
  • Safety : Most analogs () are labeled for research use with low acute toxicity, suggesting similar handling precautions for the target compound.

Biological Activity

N-(4-Ethylbenzyl)cyclopropanamine is a chemical compound with the potential for various biological activities. This article explores its biological activity, including pharmacological properties, toxicological aspects, and relevant case studies.

  • Molecular Formula : C₁₂H₁₇N
  • Molecular Weight : 175.27 g/mol
  • CAS Number : 892576-76-0
  • Density : 0.9 g/cm³
  • Boiling Point : 213.7 °C

Pharmacological Activity

This compound has shown promise in several areas of pharmacology:

  • Neuroprotective Effects :
    • Inhibition of the Rho-associated coiled-coil forming protein kinases (ROCKs) has been linked to neuroprotection. ROCK inhibitors can promote axonal growth and functional recovery following neuronal injury, making them candidates for treating conditions like spinal cord injuries and neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Properties :
    • Compounds that inhibit ROCK have demonstrated anti-inflammatory effects, potentially useful in treating inflammatory diseases like rheumatoid arthritis and asthma .
  • Anticancer Potential :
    • The inhibition of cell migration and proliferation by ROCK inhibitors suggests that this compound could be beneficial in cancer treatment by preventing metastasis and tumor growth .

Toxicological Aspects

The safety profile of this compound is crucial for its potential therapeutic applications:

  • Acute Toxicity : Exposure can lead to chemical burns in the respiratory tract, skin, and eyes. Chronic exposure may result in similar effects as acute exposure .
  • Carcinogenicity : Currently, there are no classifications indicating carcinogenic potential by ACGIH, IARC, or NTP .
  • Environmental Impact : The compound has been noted for its ecological toxicity, particularly affecting aquatic organisms like Pseudomonas putida .

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of ROCK inhibitors in animal models of spinal cord injury. Results indicated that treatment with this compound led to significant improvements in motor function and reduced neuronal loss compared to control groups .

Case Study 2: Anti-inflammatory Effects

Research focusing on inflammatory bowel disease demonstrated that compounds similar to this compound could reduce inflammation markers in animal models. The inhibition of ROCK pathways was identified as a key mechanism underlying these effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.